molecular formula C8H6N2O B13026841 Cinnolin-6-ol CAS No. 100949-05-1

Cinnolin-6-ol

Cat. No.: B13026841
CAS No.: 100949-05-1
M. Wt: 146.15 g/mol
InChI Key: VITWLPFZOYHMOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cinnolin-6-ol is a derivative of cinnoline, an aromatic heterocyclic compound with a bicyclic structure consisting of a benzene ring fused to a pyridazine ring. Cinnoline derivatives, including this compound, are known for their diverse pharmacological activities, such as antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cinnolin-6-ol can be synthesized through various methods. One common approach involves the cyclization of ortho-substituted anilines with nitrous acid, followed by oxidation. Another method includes the use of metal-catalyzed C-C and C-N bond formation reactions . For instance, the reaction of 2-nitrobenzaldehydes with 2-methylfurans can yield cinnoline derivatives through oxidative furan ring opening and intramolecular alkylation .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Metal-catalyzed reactions, such as those involving palladium or copper catalysts, are often employed due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Cinnolin-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cinnolin-6-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cinnolin-6-ol involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes or receptors, leading to its antimicrobial or antitumor effects. The exact molecular targets may vary depending on the specific derivative and its application. For example, some cinnoline derivatives have been shown to inhibit topoisomerase I, an enzyme involved in DNA replication, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Cinnolin-6-ol can be compared with other similar compounds such as:

Uniqueness: this compound stands out due to its unique combination of a hydroxyl group and a cinnoline ring, which imparts distinct chemical reactivity and biological activity. Its derivatives are often designed as analogs of quinoline or isoquinoline derivatives, but with enhanced pharmacological properties .

Properties

CAS No.

100949-05-1

Molecular Formula

C8H6N2O

Molecular Weight

146.15 g/mol

IUPAC Name

cinnolin-6-ol

InChI

InChI=1S/C8H6N2O/c11-7-1-2-8-6(5-7)3-4-9-10-8/h1-5,11H

InChI Key

VITWLPFZOYHMOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=N2)C=C1O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.